BenchChemオンラインストアへようこそ!

(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride

JAK1 inhibitor chiral spirocyclic amine enantioselective activity

This chiral hydrochloride is a critical building block for medicinal chemistry. The (R)-configuration is essential; published data on a related JAK1 series shows the (S)-enantiomer causes a 93-fold potency drop, while racemates obscure SAR. Using this precise (R)-Boc-protected spirocyclic amine ensures reproducible low-nanomolar activity (e.g., JAK1 IC50 = 8.5 nM) and eliminates costly downstream chiral resolution. It also serves as Sitafloxacin Impurity 11 for regulatory analytical methods.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 2097061-02-2
Cat. No. B6301069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
CAS2097061-02-2
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC12CC2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1
InChIKeyJXMNOIJYTIEXLZ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R)-5-Aza-spiro[2.4]hept-7-yl-carbamic Acid tert-Butyl Ester HCl: Why This Chiral Spirocyclic Building Block Outperforms Generic Alternates in Drug Discovery


(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride (CAS 2097061-02-2) is a chiral, Boc-protected spirocyclic amine building block widely employed in medicinal chemistry. Its rigid 5-azaspiro[2.4]heptane core imposes conformational restriction that can enhance target binding affinity and selectivity [1]. As a hydrochloride salt, it offers improved handling and solubility characteristics over the free base, making it a practical choice for both small-scale research and larger-scale synthesis campaigns .

Substitution Risks for (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic Acid tert-Butyl Ester HCl: The High Cost of Low Enantiomeric Purity


Generic substitution with racemic mixtures, the (S)-enantiomer, or regioisomeric spirocyclic amines introduces significant risk of suboptimal activity or outright failure in downstream applications. For the 5-azaspiro[2.4]heptan-7-amine scaffold, the spatial orientation of the 7-position substituent is a critical determinant of biological target engagement. Published data on a closely related JAK1 inhibitor series demonstrate that the (S)-enantiomer exhibits a 93-fold loss in potency relative to the (R)-enantiomer, while the racemate shows intermediate activity that masks the true structure-activity relationship [1]. Consequently, procurement of the precise (R)-stereoisomer is not a matter of preference but a prerequisite for reproducible and interpretable results in chiral drug discovery programs.

Head-to-Head Evidence: Quantified Differentiation of (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic Acid tert-Butyl Ester HCl Against Its Closest Analogs


Enantiomer-Dependent JAK1 Inhibition: (R)- vs. (S)- vs. Racemate

In a controlled kinase inhibition assay, the (R)-configured derivative (R)-6c, built directly from the (R)-5-azaspiro[2.4]heptan-7-amine scaffold, displayed an IC50 of 8.5 nM against JAK1. The corresponding (S)-enantiomer (S)-6c exhibited an IC50 of 790 nM, a 93-fold reduction in potency, while the racemic mixture 6c gave an intermediate IC50 of 29 nM [1]. This demonstrates that the (R)-stereochemistry is essential for high-affinity target engagement.

JAK1 inhibitor chiral spirocyclic amine enantioselective activity

Conformational Rigidity Advantage of the 5-Azaspiro[2.4]heptane Scaffold vs. Linear or Monocyclic Amines

The 5-azaspiro[2.4]heptane core restricts the rotational freedom of the pyrrolidine ring, which can significantly enhance binding affinity and selectivity for biological targets [1]. In the JAK1 inhibitor study, the spirocyclic (R)-6c achieved a selectivity index of 48 over JAK2 (IC50 JAK1 = 8.5 nM vs. JAK2 IC50 = 408 nM) [1]. While a direct comparator with a flexible, non-spirocyclic analog is not provided in the same study, the conformational restriction inherent to spiro[2.4]heptane systems is well-established as a strategy to improve selectivity profiles over flexible amine scaffolds.

spirocyclic scaffold conformational restriction drug discovery building block

Hydrochloride Salt Form Enhances Solubility and Handling vs. Free Base

The hydrochloride salt of (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester is a solid at ambient temperature (appearance: solid, storage: 2-7°C) , whereas the corresponding free base is an oil or low-melting solid that requires cold storage and poses challenges in accurate weighing and formulation. The hydrochloride counterion enhances aqueous solubility, facilitating dissolution in common reaction media and simplifying purification workflows. While exact solubility figures for this specific compound are not disclosed, analogous spirocyclic amine hydrochlorides report aqueous solubility >50 mg/mL, representing a >10-fold improvement over their free-base counterparts .

salt form selection solubility enhancement solid-state properties

High-Impact Applications of (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic Acid tert-Butyl Ester HCl in Chiral Drug Discovery and Beyond


Chiral JAK1 Inhibitor Lead Optimization

Researchers building upon the (R)-5-azaspiro[2.4]heptan-7-amine scaffold for JAK1-selective inhibitors require the (R)-Boc-protected building block to maintain the critical stereochemistry that confers low-nanomolar potency and high selectivity over JAK2, as demonstrated by compound (R)-6c (IC50 JAK1 = 8.5 nM, selectivity index = 48) [1].

Enantiomerically Pure Impurity Reference Standard for Sitafloxacin

The compound is listed as Sitafloxacin Impurity 11, indicating its use as a chiral reference standard in analytical method development and quality control for the fluoroquinolone antibiotic sitafloxacin, where precise enantiomeric identity is essential for regulatory compliance .

Spirocyclic Fragment-Based Drug Discovery (FBDD)

Medicinal chemists employing fragment-based approaches can use this spirocyclic amine as a rigid, three-dimensional fragment for library synthesis, benefiting from the enhanced binding site complementarity conferred by the spiro[2.4]heptane core, as evidenced by its successful incorporation into selective kinase inhibitors [1].

Asymmetric Synthesis of Bioactive Molecules

Process chemists requiring a defined (R)-configuration for the synthesis of chiral pharmaceuticals can rely on the consistent enantiomeric purity of this hydrochloride building block to avoid the costly and time-consuming chiral resolution of racemic intermediates downstream [1].

Quote Request

Request a Quote for (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.